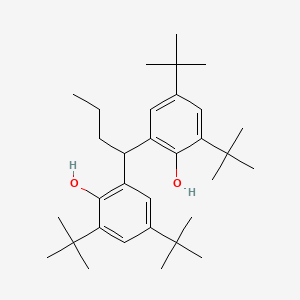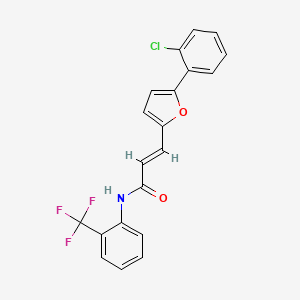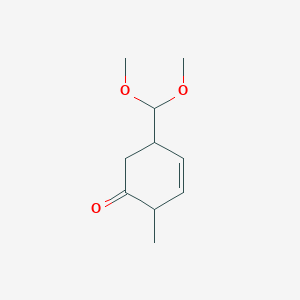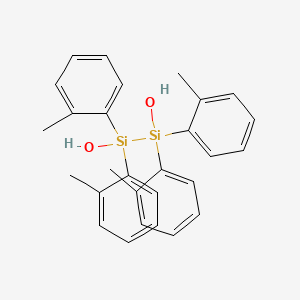
Ethyl 4-(phenylazo)phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(phenylazo)phenyl carbonate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of phenylazo compounds, which are known for their vivid colors and applications in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(phenylazo)phenyl carbonate typically involves the reaction of 4-(phenylazo)phenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(phenylazo)phenol+ethyl chloroformate→ethyl 4-(phenylazo)phenyl carbonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(phenylazo)phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ethyl carbonate group under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include the corresponding amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenylazo derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(phenylazo)phenyl carbonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(phenylazo)phenyl carbonate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the carbonate group can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl phenyl carbonate
- 4-(phenylazo)phenol
- Methyl 4-(phenylazo)benzoate
Comparison
Ethyl 4-(phenylazo)phenyl carbonate is unique due to the presence of both the azo and carbonate functional groups. This combination allows for a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups.
Propiedades
Número CAS |
94860-81-8 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
ethyl (4-phenyldiazenylphenyl) carbonate |
InChI |
InChI=1S/C15H14N2O3/c1-2-19-15(18)20-14-10-8-13(9-11-14)17-16-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Clave InChI |
CJGURVSMTVAHLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)



